molecular formula C26H28BrFN2O7 B12018732 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12018732
M. Wt: 579.4 g/mol
InChI Key: SRCJJZMYPBUBEV-LNVKXUELSA-N
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Description

The compound 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, fluorine, hydroxyl, methoxy, and morpholine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrol-2-one structure, followed by the introduction of various substituents through reactions such as halogenation, hydroxylation, and methoxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Potential use in studying enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the hydroxyl and methoxy groups may participate in hydrogen bonding, while the bromine and fluorine atoms can engage in halogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: can be compared with similar compounds such as:

    3-bromo-4-hydroxy-5-methoxyphenyl derivatives: These compounds share the bromine, hydroxyl, and methoxy groups but differ in other substituents.

    4-(3-fluoro-4-methoxybenzoyl) derivatives: These compounds contain the fluorine and methoxy groups in the benzoyl moiety but vary in other parts of the molecule.

    Morpholine-containing compounds: These compounds feature the morpholine ring, which contributes to their biological activity.

The uniqueness of This compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28BrFN2O7

Molecular Weight

579.4 g/mol

IUPAC Name

(4Z)-5-(3-bromo-4-hydroxy-5-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H28BrFN2O7/c1-35-19-5-4-15(13-18(19)28)23(31)21-22(16-12-17(27)24(32)20(14-16)36-2)30(26(34)25(21)33)7-3-6-29-8-10-37-11-9-29/h4-5,12-14,22,31-32H,3,6-11H2,1-2H3/b23-21-

InChI Key

SRCJJZMYPBUBEV-LNVKXUELSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C(=C4)Br)O)OC)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C(=C4)Br)O)OC)O)F

Origin of Product

United States

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